molecular formula C12H20ClN3O5S B3591182 2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid

2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid

Cat. No.: B3591182
M. Wt: 353.82 g/mol
InChI Key: CDDOFWLXQHLKIS-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a guanidine group, a chlorinated aromatic ring, and a sulfuric acid moiety. Its properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. This precursor is then reacted with guanidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidine compounds.

Scientific Research Applications

2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine: Similar structure but lacks the sulfuric acid moiety.

    4-(2-methylpropoxy)phenyl]methyl]guanidine: Similar structure but lacks the chlorine atom.

Uniqueness

2-[[3-Chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid is unique due to the presence of both the guanidine group and the sulfuric acid moiety, which confer distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

2-[[3-chloro-4-(2-methylpropoxy)phenyl]methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O.H2O4S/c1-8(2)7-17-11-4-3-9(5-10(11)13)6-16-12(14)15;1-5(2,3)4/h3-5,8H,6-7H2,1-2H3,(H4,14,15,16);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDOFWLXQHLKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CN=C(N)N)Cl.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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